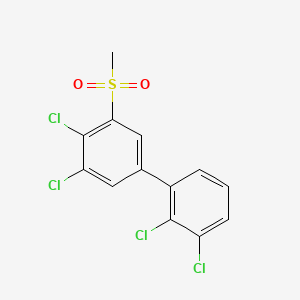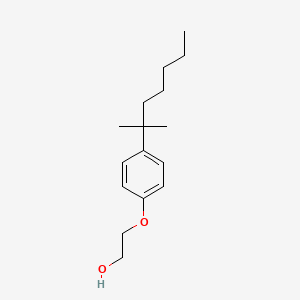
2-(4-(2-Methylheptan-2-yl)phenoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
2-(4-(2-Methylheptan-2-yl)phenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenolic compounds.
Reduction: Reduction reactions can yield simpler alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, forming different ether derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide . Major products formed from these reactions include phenolic compounds, alcohol derivatives, and ether derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-(2-Methylheptan-2-yl)phenoxy)ethanol is extensively used in scientific research, including:
Chemistry: It is used as a solubilizing agent for various chemical reactions and processes.
Biology: It is employed in cell lysis and protein extraction protocols.
Medicine: It is used in the inactivation of blood-borne viruses, ensuring the safety of laboratory workers.
Industry: It is utilized in the formulation of cleaning agents and detergents.
Wirkmechanismus
The compound exerts its effects by disrupting lipid membranes, leading to the solubilization of membrane-bound proteins and other cellular components . This disruption is achieved through the interaction of the hydrophobic tail of the compound with the lipid bilayer, causing membrane destabilization .
Vergleich Mit ähnlichen Verbindungen
2-(4-(2-Methylheptan-2-yl)phenoxy)ethanol is unique due to its specific structure and properties. Similar compounds include:
Ethanol, 2-(4-methylphenoxy)-: Another non-ionic detergent with similar solubilizing properties.
Phenoxyethanol: A simpler compound used as a preservative and solvent.
Nonylphenol ethoxylates: A group of non-ionic surfactants with varying chain lengths and properties.
These compounds share similar applications but differ in their chemical structures and specific properties, making this compound unique in its effectiveness and versatility .
Eigenschaften
CAS-Nummer |
93633-23-9 |
|---|---|
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
2-[4-(2-methylheptan-2-yl)phenoxy]ethanol |
InChI |
InChI=1S/C16H26O2/c1-4-5-6-11-16(2,3)14-7-9-15(10-8-14)18-13-12-17/h7-10,17H,4-6,11-13H2,1-3H3 |
InChI-Schlüssel |
JLROQICBCPMTDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)(C)C1=CC=C(C=C1)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)
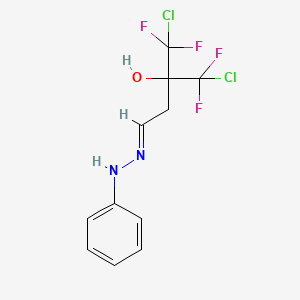
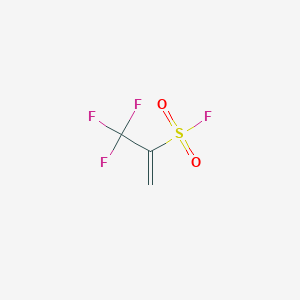
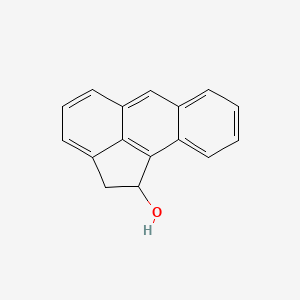
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
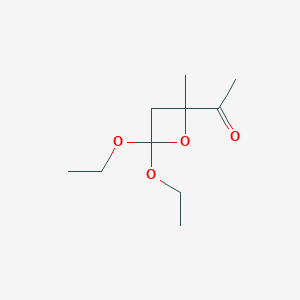
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)
![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)
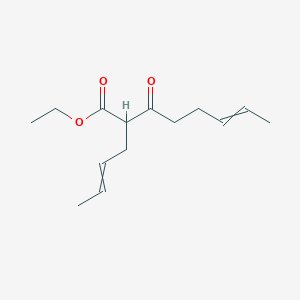
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)
